molecular formula C16H23N3O2 B7059369 Methyl 2-(2-cyclohexylpyrrolidin-1-yl)pyrimidine-5-carboxylate

Methyl 2-(2-cyclohexylpyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B7059369
M. Wt: 289.37 g/mol
InChI Key: VPLIOGNXCNIVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-cyclohexylpyrrolidin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of Methyl 2-(2-cyclohexylpyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a cyclohexylpyrrolidine moiety. One common method involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of a catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Methyl 2-(2-cyclohexylpyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the pyrimidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of dihydropyrimidines.

Scientific Research Applications

Methyl 2-(2-cyclohexylpyrrolidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-cyclohexylpyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes or receptors. This binding can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-(2-cyclohexylpyrrolidin-1-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives and pyrrolidine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the cyclohexylpyrrolidine moiety with the pyrimidine ring, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2-cyclohexylpyrrolidin-1-yl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-15(20)13-10-17-16(18-11-13)19-9-5-8-14(19)12-6-3-2-4-7-12/h10-12,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLIOGNXCNIVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCCC2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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